molecular formula C3H4BrN3S B2932674 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine CAS No. 1824463-29-7

3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B2932674
CAS No.: 1824463-29-7
M. Wt: 194.05
InChI Key: WJRWLSVOWUBUKE-UHFFFAOYSA-N
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Description

3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a bromine atom at position 3 and an N-methylamine group at position 5 (Figure 1). The 1,2,4-thiadiazole scaffold is renowned for its diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties .

Properties

IUPAC Name

3-bromo-N-methyl-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3S/c1-5-3-6-2(4)7-8-3/h1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRWLSVOWUBUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of N-methylthiourea with bromine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The search results do not contain information regarding applications of the compound "3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine". However, the search results do provide information on thiadiazole compounds and their applications in general.

Thiadiazoles: Thiadiazoles are a class of heterocyclic chemical compounds containing a 5-membered ring structure with one sulfur atom and two nitrogen atoms . The different isomers of thiadiazole are 1,2,3-thiadiazoles, 1,2,4-thiadiazoles, 1,2,5-thiadiazoles, and 1,3,4-thiadiazoles . These compounds have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science .

General Applications of Thiadiazoles:

  • Anti-inflammatory Agents: Some 1,3,4-thiadiazole derivatives have demonstrated anti-inflammatory activity . For example, certain compounds have shown selective inhibitory activity toward COX-2, an enzyme involved in inflammation .
  • Anticonvulsants: Certain substituted 2-hydrazino-1,3,4-Thiadiazoles exhibit anticonvulsant properties . Some have shown potent anticonvulsant activity in animal models, comparable to standard anticonvulsant drugs .
  • Antituberculosis Agents: Certain 1,3,4-thiadiazole derivatives have been screened for antituberculosis activity against Mycobacterium tuberculosis .
  • Antibacterial Agents: Compounds containing the 1,2,4-triazole ring have demonstrated multidirectional biological activity . Some have shown remarkable selectivity against Bacillus subtilis .
  • Building Blocks: Thiadiazoles can be used as building blocks for novel research . For example, 3-Bromo-1,2,4-thiadiazol-5-amine can be used as a building block .

Synthesis of Thiadiazoles:

  • 1,2,4-Thiadiazoles can be synthesized from aryl thioamides using methyl bromocyanoacetate . This method allows for easy work-up, high yield, very short reaction times, and a very high degree of product purity .
  • 2-amino-5-methyl-1, 3, 4-thiadiazole can be obtained by cyclizing thiosemicarbazide with acetyl chloride .
  • 5-Amino-3-methyl-1,2,4-thiadiazole can be obtained by reacting acetamidine hydrochloride with bromine and sodium methoxide in methanol, followed by the addition of potassium thiocyanate .

Mechanism of Action

The mechanism of action of 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,4-thiadiazol-5-amine derivatives are heavily influenced by substituents. Key comparisons include:

Halogen Substituents
  • 3-Bromo vs. 3-Chloro : 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7) exhibits a molecular weight of 215.67 g/mol (C₈H₆ClN₃S) compared to the brominated analog (higher molecular weight due to Br). Chlorine’s smaller atomic radius may reduce steric hindrance but decrease electrophilicity relative to bromine .
  • Positional Isomerism : 5-Bromo-3-methyl-1,2,4-thiadiazole (CAS 54681-68-4) demonstrates how bromine placement affects electronic distribution. The 3-bromo substitution in the target compound likely enhances reactivity at the thiadiazole core compared to 5-bromo isomers .
N-Substituents
  • N-Methyl vs.
  • Aryl vs. Alkyl : N-Phenyl-3-(m-tolyl)-1,2,4-thiadiazol-5-amine (3c, ) shows a melting point of 194–196°C, higher than typical alkyl-substituted analogs, reflecting stronger π-π stacking interactions .

Physicochemical Properties

Compound Substituents Melting Point (°C) Solubility Key NMR Shifts (¹H) Source
3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine 3-Br, 5-NHCH₃ Not reported Moderate in DMSO δ ~8.4 (aromatic H, if present) -
N-Phenyl-3-phenyl-1,2,4-thiadiazol-5-amine (3a) 3-Ph, 5-NHPh 173–175 Chloroform, Methanol δ 7.2–7.8 (aryl H)
3-(5-Isopropoxypyridin-2-yl)-N-methyl analog (44) 3-Pyridinyl, 5-NHCH₃ Not reported THF, DCM δ 8.42 (pyridine H)
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 3-Cl, 5-NH₂ 220–222 (analog) Ethyl acetate δ 7.4–7.6 (aryl H)

Notes:

  • Bromine’s electron-withdrawing effect deshields nearby protons, causing downfield shifts in NMR compared to chlorine or methyl groups.
  • N-Methylation reduces hydrogen-bonding capacity, lowering melting points relative to NH₂ analogs .

Insights :

  • Catalyst-free one-pot syntheses () achieve higher yields (80%) than coupling reactions requiring DIAD (36%, ).

Biological Activity

3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound belonging to the thiadiazole family, recognized for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine is C2H2BrN3S. The compound features a bromine atom at the 3rd position and a methyl amine group at the 5th position of the thiadiazole ring. This unique substitution pattern enhances its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine exhibits significant biological activity through various mechanisms:

  • Interaction with Cytochrome P450 Enzymes : This compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions may lead to altered pharmacokinetics and potential drug-drug interactions.
  • Cytotoxic Effects : Studies have demonstrated that 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine has cytotoxic effects against cancer cell lines such as DU145 (prostate cancer) and MDA-MB-231 (breast cancer). The compound inhibits cell proliferation and induces apoptosis through mechanisms involving cell cycle arrest.

The mechanisms by which 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine exerts its biological effects include:

  • Enzyme Inhibition : By interacting with specific enzymes like cytochrome P450, the compound can disrupt normal metabolic processes.
  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, contributing to its potential as an anticancer agent.
  • Cell Cycle Arrest : It affects the progression of the cell cycle in cancer cells, leading to reduced proliferation rates.

Comparative Analysis with Similar Compounds

The biological activity of 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine can be compared with other thiadiazole derivatives:

Compound NameStructure CharacteristicsUnique Features
2-Amino-5-bromo-1,3,4-thiadiazoleContains amino group at position 2Different substitution pattern affecting reactivity
5-Bromo-1,3,4-thiadiazol-2-ylamineBromine at position 5Variations in biological activity compared to thiadiazoles
2-Bromoimidazo[2,1-b][1,3,4]thiadiazoleImidazole fused with thiadiazoleUnique heterocyclic structure influencing properties

The specific substitution pattern of 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine enhances its reactivity and effectiveness in biological applications compared to these similar compounds.

Anticancer Activity

A study highlighted that derivatives of thiadiazoles exhibit various anticancer activities. For instance, compounds structurally related to 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis .

In vitro studies using the MTT assay revealed that certain derivatives demonstrated IC50 values indicating potent anti-proliferative effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231<25
Compound BDU145<30

These results suggest that modifications to the thiadiazole ring can lead to enhanced anticancer properties .

Antimicrobial Activity

In addition to anticancer properties, research has shown that 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine exhibits antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth positions it as a candidate for further development in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazide derivatives with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by bromination at the 3-position. N-methylation of the amine group is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

Q. How can spectroscopic techniques characterize 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments (e.g., N-methyl resonance at ~3.0 ppm) and aromatic/heterocyclic carbons.
  • IR Spectroscopy : Confirm N-H stretches (if unsubstituted amine intermediates exist) and C-Br vibrations (~500–600 cm⁻¹).
  • X-ray Crystallography : Resolve tautomeric forms and substituent positioning, as demonstrated for analogous triazole-thiadiazole hybrids .

Q. What are the typical reactions involving the bromine substituent in this compound?

  • Methodological Answer : The bromine at the 3-position undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki with aryl boronic acids). Reaction conditions often require Pd catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine?

  • Methodological Answer : Microwave irradiation reduces reaction times (e.g., from 6 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating. This is particularly effective in cyclization steps, where uniform heating minimizes side products .

Q. What strategies resolve data contradictions in spectroscopic analysis of thiadiazole derivatives?

  • Methodological Answer :

  • Tautomerism : Use variable-temperature NMR to distinguish between amine/imine tautomers.
  • Impurity Interference : Combine HPLC purification with high-resolution mass spectrometry (HRMS) to verify molecular ions .

Q. How do substituents influence the biological activity of 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine?

  • Methodological Answer :

  • Lipophilicity : The N-methyl group enhances membrane permeability, as seen in fluorobenzyl-thiadiazole analogs .
  • Electron-Withdrawing Effects : The bromine atom stabilizes the thiadiazole ring, increasing electrophilicity for target binding. Structure-activity relationship (SAR) studies on similar compounds show improved antimicrobial and anticancer activity with halogen substitution .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. This aligns with experimental data on Mn(II)-catalyzed thiadiazole reactions .

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